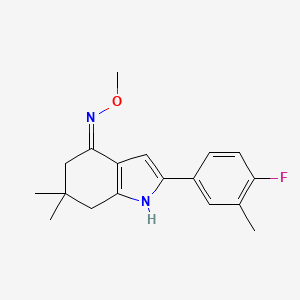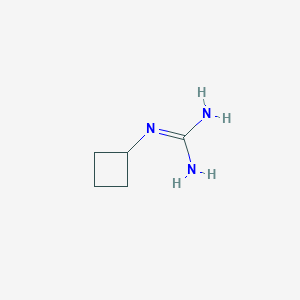![molecular formula C17H17N5OS B2644889 N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034432-40-9](/img/structure/B2644889.png)
N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bipyridine moiety linked to a thiadiazole ring, which contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine component is synthesized through a series of reactions, including halogenation and coupling reactions.
Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting appropriate precursors under specific conditions, often involving cyclization reactions.
Coupling of Bipyridine and Thiadiazole: The final step involves coupling the bipyridine moiety with the thiadiazole ring through a carboxamide linkage. This step may require the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bipyridine and thiadiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts, such as palladium or copper, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced thiadiazole compounds.
科学的研究の応用
N-([2,4’-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials.
作用機序
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide
- N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide
- N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a bipyridine moiety and a thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-propyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-2-4-14-16(24-22-21-14)17(23)20-11-13-5-3-8-19-15(13)12-6-9-18-10-7-12/h3,5-10H,2,4,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGBFERNCMDMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
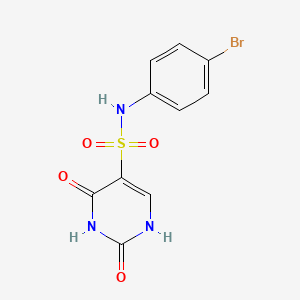
![6-{[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2644810.png)
![2-Fluoro-N-[1-[1-[3-(furan-2-yl)butanoyl]piperidin-4-yl]cyclopropyl]pyridine-4-carboxamide](/img/structure/B2644811.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2644812.png)
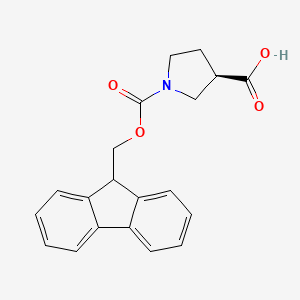
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2644816.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2644817.png)
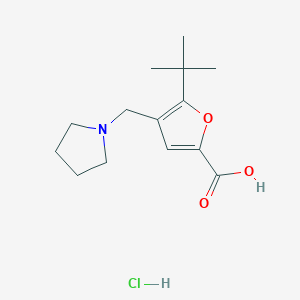
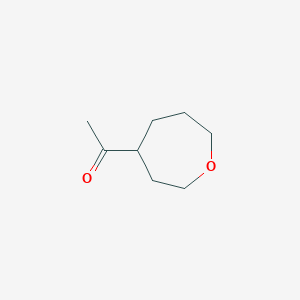
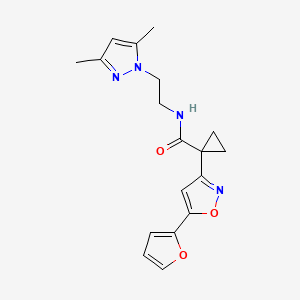
![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine](/img/structure/B2644826.png)

